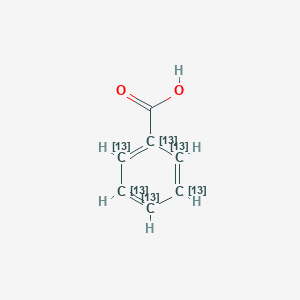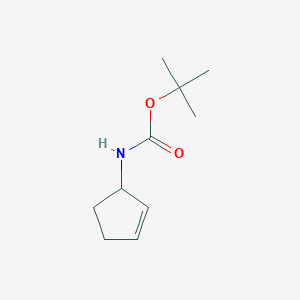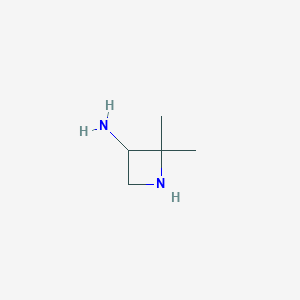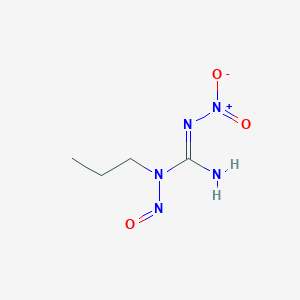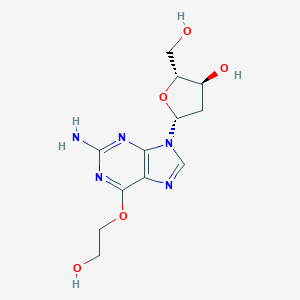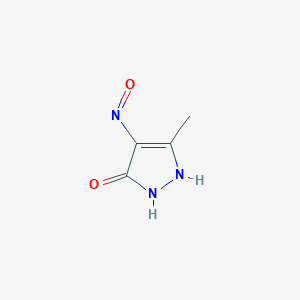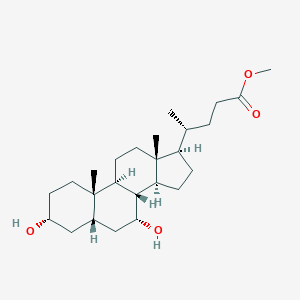
4-Fluoronicotinic acid
説明
4-Fluoronicotinic acid is a compound that has garnered attention due to its utility in various chemical syntheses and applications in pharmaceuticals. It is characterized by the presence of a fluorine atom, which is highly electronegative and forms a strong polarized bond with carbon, influencing the physical and chemical properties of the compound .
Synthesis Analysis
The synthesis of derivatives of fluoronicotinic acid often involves complex reactions. For instance, a practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid, a pharmaceutical intermediate, has been achieved through a palladium-catalyzed cyanation/reduction sequence and a regioselective chlorination of 7-azaindole . Another synthesis route for 4-aminonicotinic acid, an intermediate for cardiovascular and cerebrovascular drugs, starts from isoquinoline and involves a four-step process including oxidation, intramolecular dehydration, ammonolysis, and Hofmann rearrangement .
Molecular Structure Analysis
The molecular structure of fluoronicotinic acid derivatives can be quite diverse. For example, coordination compounds of 4-fluorophenoxyacetic acid with copper(II) exhibit a tetragonally distorted octahedral coordination sphere, with various bonding patterns and crystal structures . The structural diversity is also evident in metal-organic frameworks and supramolecular networks derived from 5-fluoronicotinic acid, which display a range of topologies and bonding interactions .
Chemical Reactions Analysis
Fluoronicotinic acid and its derivatives participate in a variety of chemical reactions. Nucleophilic substitution of the fluorine atom in 4-fluorobenzaldehyde with amines has been demonstrated, leading to the formation of hydrazones . Additionally, 4-fluorobenzoic acid has been used to form co-crystals and salts with heteroaromatic nitrogenous bases, highlighting the reactivity of the fluorine atom in intermolecular interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluoronicotinic acid derivatives are influenced by the fluorine atom. The strong fluorine-carbon bond contributes to the stability and reactivity of these compounds. For instance, fluoro amino acids, including those derived from fluoronicotinic acid, show improved stability and altered activity when incorporated into proteins . The magnetic and luminescent properties of metal-organic frameworks and coordination compounds derived from fluoronicotinic acid have also been investigated, demonstrating the versatility of these compounds in various applications .
科学的研究の応用
Synthesis of Pharmaceutical Intermediates
4-Fluoronicotinic acid plays a crucial role in the synthesis of pharmaceutical intermediates. For instance, it is involved in the practical synthesis of 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, a key pharmaceutical intermediate. This process includes a palladium-catalyzed cyanation/reduction sequence and a highly selective monodechlorination, demonstrating the compound's significance in complex chemical syntheses (Wang et al., 2006).
Role in Biological Systems
In biological systems, 4-Fluoronicotinic acid can be metabolized into other compounds. A study has shown that when Nicotiana tabacum plants were fed 5-fluoronicotinic acid, it resulted in the production of 5-fluoronicotine, indicating its metabolic transformation within the plant (Leete et al., 1971).
Advanced Synthesis Techniques
Advancements in synthesis techniques involving 4-Fluoronicotinic acid have been made. For example, fluorine-18 labeled fluoronicotinic acid-2,3,5,6-tetrafluorophenyl ester was synthesized without azeotropic drying of fluoride, simplifying the process and reducing synthesis time (Basuli et al., 2016).
Inhibition of Bacterial Growth and Cozymase Synthesis
4-Fluoronicotinic acid has been studied for its inhibitory effects on bacterial growth and cozymase synthesis. Research has found that this compound can inhibit the growth of various bacteria, indicating its potential therapeutic applications (Hughes, 1954).
Analytical Applications
In analytical chemistry, 4-Fluoronicotinic acid is used for separation and determination processes. For instance, a method was developed for separating 5-fluoronicotinic acid and ethyl 5-fluoronicotinate using high-performance liquid chromatography (HPLC), showcasing its utility in analytical procedures (Hu Bao-xiang, 2005).
Role in Fluorescent Amino Acids and Chemical Biology
Fluorescent amino acids, including those derived from 4-Fluoronicotinic acid, are significant in chemical biology. They are used for non-invasive studies in cells and organisms, aiding in understanding complex biological processes at the molecular level (Cheng et al., 2020).
Contribution to Radiochemical Synthesis
4-Fluoronicotinic acid contributes to the radiochemical synthesis of compounds. It has been used in the fast indirect fluorine-18 labeling of proteins and peptides, demonstrating its role in the development of novel radiotracers (Basuli et al., 2017).
Safety And Hazards
When handling 4-Fluoronicotinic acid, it is recommended to wear personal protective equipment, including face protection . It is also advised to ensure adequate ventilation and avoid getting the compound in eyes, on skin, or on clothing . Ingestion and inhalation should be avoided, as well as dust formation .
特性
IUPAC Name |
4-fluoropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO2/c7-5-1-2-8-3-4(5)6(9)10/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIVUIKWHBNGFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376590 | |
| Record name | 4-fluoronicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoronicotinic acid | |
CAS RN |
152126-33-5 | |
| Record name | 4-Fluoro-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152126-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-fluoronicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




